molecular formula C11H14BrNO B2722962 N-(3-bromophenyl)oxan-4-amine CAS No. 1036990-31-4

N-(3-bromophenyl)oxan-4-amine

Cat. No.: B2722962
CAS No.: 1036990-31-4
M. Wt: 256.143
InChI Key: WQWUSTYJQOYFIF-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)oxan-4-amine is a chemical compound with the molecular formula C11H14BrNO. It is also known by its IUPAC name, N-(3-bromophenyl)tetrahydro-2H-pyran-4-amine. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an oxan-4-amine moiety. The compound has a molecular weight of 256.14 g/mol .

Scientific Research Applications

N-(3-bromophenyl)oxan-4-amine has several scientific research applications across different fields:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions. Its ability to interact with specific molecular targets makes it useful in biochemical research.

    Medicine: Research into potential therapeutic applications of this compound is ongoing. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industry: The compound is used in the production of specialty chemicals and materials.

Safety and Hazards

The safety information for “N-(3-bromophenyl)oxan-4-amine” can be found in its Material Safety Data Sheet (MSDS) . It’s important to handle this compound with appropriate safety measures.

Preparation Methods

The synthesis of N-(3-bromophenyl)oxan-4-amine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the direct alkylation of ammonia by alkyl halides, followed by subsequent steps to introduce the bromine and oxan-4-amine groups .

Industrial production methods for this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. These methods often require precise control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

N-(3-bromophenyl)oxan-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the phenyl ring.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)oxan-4-amine involves its interaction with specific molecular targets. The bromine atom and oxan-4-amine moiety play crucial roles in its binding affinity and specificity. The compound may act by modulating the activity of enzymes or receptors involved in key biological pathways.

Comparison with Similar Compounds

N-(3-bromophenyl)oxan-4-amine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(3-bromophenyl)oxan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c12-9-2-1-3-11(8-9)13-10-4-6-14-7-5-10/h1-3,8,10,13H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQWUSTYJQOYFIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-Bromo-phenylamine (0.54 ml, 5 mmol) and tetrahydro-4H-pyran-4-one (0.5 g, 5 mmol) in DCE (20 ml) was added sodium triacetoxyborohydride (1.48 g, 7 mmol) and acetic acid (0.3 g). The mixture was stirred for 18 h before being quenched with 1N NaOH (10 ml). The mixture was partitioned between Et2O and H2O, the aqueous layer further extracted with Et2O, the organics combined, dried (MgSO4), filtered and the solvent removed in vacuo to give a colourless liquid. Purification using silica column chromatography (0-80% EtOAc/hexane gradient) afforded the title compound as a white solid (0.81 g). MS: [M+H]+=256,258
Quantity
0.54 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1.48 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

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